![molecular formula C20H26N2O3S B2990596 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide CAS No. 1797318-27-4](/img/structure/B2990596.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and anticonvulsants . The presence of the methoxypiperidinyl and phenyl groups could potentially influence the compound’s physical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group, along with methoxypiperidinyl and phenyl groups. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and pi stacking .Chemical Reactions Analysis
Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under acidic or basic conditions. The methoxypiperidinyl and phenyl groups could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility, while the methoxypiperidinyl and phenyl groups could increase its lipophilicity .Scientific Research Applications
Cognitive Enhancement in Aged Rats N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, also known by its research code SB-399885, has been identified as a potent, selective 5-HT6 receptor antagonist with notable cognitive enhancing properties. Research conducted by Hirst et al. (2006) demonstrated the compound's ability to significantly improve cognitive deficits in aged rats. The study highlighted SB-399885's potential in reversing age-dependent deficits in spatial learning, as evidenced by improved performance in water maze tasks. This suggests the compound's therapeutic potential for conditions characterized by cognitive impairments, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy for Cancer Treatment Another study by Pişkin et al. (2020) explored the application of a zinc phthalocyanine derivative substituted with a new benzenesulfonamide derivative group for photodynamic therapy (PDT), a treatment method for cancer. The compound demonstrated high singlet oxygen quantum yield, an essential factor for the effectiveness of PDT, indicating its potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis Applications Research by Drozdova and Mirskova (2001) focused on the chemical synthesis aspect, demonstrating the formation of N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides through the reaction of anisole with N-(2-phenyl-2,2-dichloroethylidene)arenesulfonamides. This study contributes to the understanding of chemical reactions involving sulfonyl compounds, which can be relevant in synthesizing various pharmaceuticals and research compounds (Drozdova & Mirskova, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study the compound’s potential applications, for example in medicine or as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-25-20-11-14-22(15-12-20)19-9-7-18(8-10-19)21-26(23,24)16-13-17-5-3-2-4-6-17/h2-10,20-21H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHWNDKWLSVMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.